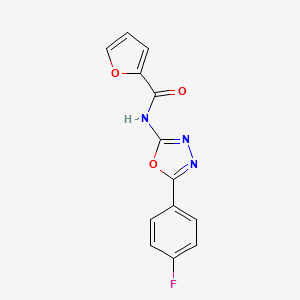

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O3/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMXOBKPQANIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 4-fluorobenzohydrazide can be reacted with furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

Coupling reaction: The resulting 1,3,4-oxadiazole intermediate is then coupled with furan-2-carboxylic acid chloride under basic conditions, such as using triethylamine (TEA) as a base, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorophenyl Group

The 4-fluorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the oxadiazole ring, which activates the para-fluorine atom.

Key Reactions:

Mechanism :

The reaction proceeds via a two-step mechanism:

-

Electrophilic activation : The oxadiazole ring withdraws electron density, polarizing the C–F bond.

-

Nucleophilic attack : A nucleophile (e.g., MeO⁻, NH₃) displaces the fluoride ion, forming a new C–Nu bond .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits stability under neutral conditions but undergoes ring-opening or modification under acidic/basic or reductive environments.

Observed Transformations:

Structural Impact :

Ring-opening reactions often result in loss of the oxadiazole’s rigidity, altering biological activity .

Furan Ring Reactivity

The furan moiety participates in electrophilic substitution and oxidation due to its aromatic electron-rich nature.

Key Reactions:

Carboxamide Group Reactivity

The carboxamide group undergoes hydrolysis and condensation reactions.

Hydrolysis Pathways:

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄ (6M, reflux) | Furan-2-carboxylic acid | Precursor for further derivatization |

| NaOH (aq., 80°C) | Sodium furan-2-carboxylate | Water-soluble intermediate |

Condensation Reactions :

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 85% |

| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Aryl amine analogs | 72% |

Example :

Reaction with phenylboronic acid yields a 4-biphenyl derivative, enhancing π-π stacking interactions in medicinal applications .

Stability Under Oxidative/Reductive Conditions

| Condition | Effect | Stability |

|---|---|---|

| H₂O₂ (30%, RT) | Furan ring oxidation | Low |

| NaBH₄ (methanol) | No reduction of oxadiazole or amide | High |

| Ozone (O₃, CH₂Cl₂) | Furan ozonolysis to diketone | Moderate |

Scientific Research Applications

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a complex organic compound that contains a furan ring and an oxadiazole. While specific applications and case studies for this compound are not available in the search results, the search results do provide information on related compounds and their applications, which can provide insight.

Structural Features and Biological Activity

- Fluorophenyl Thioether : Enhances lipophilicity and potential interactions with biological membranes.

- Furan Ring : Known for various biological activities, including antimicrobial effects.

- 1,3,4-Oxadiazole Ring : A scaffold recognized for its anticancer properties.

Similar Compounds: Biological Activities

Research indicates that 1,3,4-oxadiazole derivatives exhibit significant anticancer potential. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation. Studies have shown that compounds similar to this compound can inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer progression. Various cell lines have been tested for cytotoxicity. For instance, derivatives showed promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition.

Mechanism of Action

The mechanism by which N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide exerts its effects involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the furan ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound is compared to derivatives with modifications to the oxadiazole substituents or carboxamide moiety (Table 1).

Table 1: Structural and Functional Comparison of Analogues

*Calculated based on molecular formula.

Key Findings and Trends

Electronic and Steric Effects

- 4-Fluorophenyl vs. Fluorine’s electronegativity may improve metabolic stability and membrane permeability.

- Cyanomethyl Substitution (a4): The cyanomethyl group in a4 introduces polar character, reducing lipophilicity (logP ~1.5 vs. ~2.8 for the target compound*), which may affect bioavailability.

Carboxamide Modifications

- Pyrrole and Piperidine Derivatives (): Pyrrole and piperidine substitutions introduce nitrogen-based hydrogen-bond donors/acceptors, which could enhance interactions with biological targets like kinases or GPCRs.

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features both oxadiazole and furan rings, which contribute to its unique chemical behavior. Its molecular formula is , with a molecular weight of approximately 241.21 g/mol. The presence of the fluorine atom on the phenyl group enhances its biological activity by influencing electronic properties and steric factors.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of oxadiazole compounds, including this compound, showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| U-937 | 2.41 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Studies have shown that it can induce apoptosis in cancer cells through pathways involving p53 and caspase activation .

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Study on Anticancer Activity : A series of derivatives were synthesized and evaluated for their anticancer potential. Compounds similar to this compound demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : In a comparative study, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation of furan-2-carboxylic acid hydrazide with 4-fluorophenyl-substituted precursors. A common approach involves reacting 2-furoic acid hydrazide with 4-fluorobenzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) to form the intermediate hydrazide. Subsequent treatment with phosphorus oxychloride (POCl₃) facilitates cyclization to the 1,3,4-oxadiazole ring . Microwave-assisted synthesis (100–120°C, 30 min) can improve yields (75–85%) compared to traditional thermal methods . Purity verification via HPLC (C18 column, acetonitrile/water gradient) is critical to confirm ≥95% purity .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use -NMR (DMSO-d₆) to confirm the furan protons (δ 7.2–7.8 ppm) and fluorophenyl aromatic signals (δ 7.4–8.1 ppm). -NMR should reveal the oxadiazole carbonyl at ~165 ppm and furan carbons at 110–150 ppm .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and dihedral planes. For example, the oxadiazole ring typically shows a planar geometry with C–N–N angles of ~124° (similar to related oxadiazole derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC assay) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to reference drugs like ciprofloxacin .

- Anticancer Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values can be benchmarked against doxorubicin, with structural analogs showing IC₅₀ ranges of 12–45 µM .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability) be resolved?

- Methodological Answer :

- Solubility Enhancement : Use co-solvency (e.g., PEG-400) or solid dispersion techniques with polyvinylpyrrolidone (PVP K30) to improve aqueous solubility. Monitor via UV-Vis spectroscopy .

- Bioavailability Studies : Conduct in vivo pharmacokinetics in rodent models (oral administration, 10 mg/kg). Plasma concentration-time profiles analyzed via LC-MS/MS can clarify absorption bottlenecks. Structural analogs show Tₘₐₓ at 2–4 hr and bioavailability <30%, suggesting enteric coating or prodrug strategies .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The fluorophenyl group often occupies hydrophobic pockets, while the oxadiazole ring forms hydrogen bonds with catalytic residues .

- QSAR Modeling : Employ Gaussian 09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic parameters (HOMO-LUMO gap, dipole moment) with antibacterial activity. Substituents at the furan position significantly modulate activity .

Q. How can crystallographic data resolve discrepancies in reported bond angles of the oxadiazole ring?

- Methodological Answer : High-resolution X-ray diffraction (at 100 K) reduces thermal motion artifacts. For example, the N–C–O angle in the oxadiazole ring is typically 123–125°, as seen in analogs like N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide . Compare with Cambridge Structural Database (CSD) entries (e.g., refcode XUTJUP) to validate geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.